molecular formula C5H3FIN B1312466 2-Fluoro-4-iodopyridine CAS No. 22282-70-8

2-Fluoro-4-iodopyridine

Cat. No. B1312466
M. Wt: 222.99 g/mol
InChI Key: ADPRIAVYIGHFSO-UHFFFAOYSA-N
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Patent
US07732444B2

Procedure details

2 fluoro-4-iodo pyridine (5 g), 3 formylphenylboronic acid (4 g), and palladium tetrakis triphenylphosphine were suspended in 500 mL of THF. Potassium carbonate (7.42 g) was added along with 50 mL of water. The flask was purged with nitrogen and the mixture heated to 65 C for 4 hours. The solvent was removed by rotary evaporation and the residue partitioned between ethyl acetate and water. Removal of the ethyl acetate gave a residue which was chromatographed on silica gel (1:1 ethyl acetate hexanes) to give the desired product. Yield: 1.42 g. LC-MS showed the product had the expected M+H+ of 202.
Quantity
5 g
Type
reactant
Reaction Step One
Name
formylphenylboronic acid
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.42 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.C(OB([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)O)=O.[C:20](=O)([O-])[O-:21].[K+].[K+].O>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([C:18]2[CH:19]=[C:14]([CH:15]=[CH:16][CH:17]=2)[CH:20]=[O:21])[CH:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=NC=CC(=C1)I
Step Two
Name
formylphenylboronic acid
Quantity
4 g
Type
reactant
Smiles
C(=O)OB(O)C1=CC=CC=C1
Step Three
Name
palladium tetrakis triphenylphosphine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
7.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 65 C for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
Removal of the ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (1:1 ethyl acetate hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC(=C1)C=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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